molecular formula C30H42D5N3O9S B564337 Leukotriene C4-d5 CAS No. 1441421-73-3

Leukotriene C4-d5

Cat. No. B564337
CAS RN: 1441421-73-3
M. Wt: 630.8
InChI Key: GWNVDXQDILPJIG-PTOIOBJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leukotriene C4-d5 (LTC4-d5) contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions . It is intended for use as an internal standard for the quantification of LTC4 by GC- or LC-mass spectrometry . LTC4 is the parent cysteinyl leukotriene produced by the LTC4 synthase catalyzed conjugation of glutathione to LTA4 .


Synthesis Analysis

The synthesis of leukotrienes involves the translocation of 5-lipoxygenase (5-LO) to the nuclear envelope and its subsequent association with its scaffold protein 5-lipoxygenase-activating protein (FLAP) . A major gap in our understanding of this process is the knowledge of how the organization of 5-LO and FLAP on the nuclear envelope regulates leukotriene synthesis .


Molecular Structure Analysis

The molecular formula of Leukotriene C4-d5 is C30H42D5N3O9S . Its average mass is 630.805 Da and its monoisotopic mass is 630.334656 Da .


Chemical Reactions Analysis

In cells of myeloid origin such as mast cells, the biosynthesis of Leukotriene C4-d5 is orchestrated by translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2 (cPLA2), arachidonate 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP) and LTC4 synthase (LTC4S), which couples glutathione to an LTA4 intermediate .


Physical And Chemical Properties Analysis

Leukotriene C4-d5 has a molecular formula of C30H42D5N3O9S and an average mass of 630.805 Da .

Scientific Research Applications

Internal Standard for Quantification

LTC4-d5, which contains five deuterium atoms at the 19, 19’, 20, 20 and 20 positions, is used as an internal standard for the quantification of Leukotriene C4 by GC- or LC- mass spectrometry .

Research in Immunology & Inflammation

LTC4-d5 is used in the research area of Immunology & Inflammation. It plays a significant role in the study of Allergy, Inflammatory Lipid Mediators, Leukotrienes, Innate Immunity, Pulmonary Diseases, and Asthma .

Lipid Biochemistry

In the field of Lipid Biochemistry, LTC4-d5 is used to study the Lipoxygenase Pathways .

Role in Ischemic–Reperfusion Injury

LTC4-d5 is used to understand the role of leukotriene receptors in ischemic–reperfusion injury. It helps in understanding the nature and mechanistic interventions of the leukotriene receptor modulations in ischemic injury .

Role in Inflammation Control

LTC4-d5 is involved in the activation of extracellular signal-regulated protein kinase-1 and kinase-2 (ERK1/2), which suppresses inflammation by upregulating Egr-1 (a transcription factor). This controls the activity of inflammation, differentiation, growth, and development-related target genes .

Role in Pulmonary Vasoconstriction and Bronchoconstriction

LTC4-d5 binds at different affinities to two G-protein coupled receptors: CYSLTR1 and CYSLTR2, triggering pulmonary vasoconstriction and bronchoconstriction .

Mechanism of Action

Target of Action

Leukotriene C4-d5, also known as Leukotriene C4, primarily targets the Cysteinyl leukotriene receptors 1 and 2 (CYSLTR1 and CYSLTR2) . These receptors are G-protein coupled receptors that play a crucial role in mediating the effects of leukotrienes . Additionally, it also targets the Multidrug resistance-associated protein 1 .

Mode of Action

Leukotriene C4-d5 interacts with its targets, leading to various physiological changes. It binds to CYSLTR1 and CYSLTR2, triggering pulmonary vasoconstriction and bronchoconstriction . This interaction results in the stimulation of mucus secretion in the lung and contractions of nonvascular and some vascular smooth muscle .

Biochemical Pathways

The biosynthesis of Leukotriene C4-d5 involves the 5-lipoxygenase pathway . This pathway is initiated by the oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase . The process is orchestrated by the translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2, arachidonate 5-lipoxygenase, 5-lipoxygenase-activating protein, and LTC4 synthase, which couples glutathione to an LTA4 intermediate .

Pharmacokinetics

It is known that the mrp1 transporter secretes cytosolic leukotriene c4-d5

Result of Action

The action of Leukotriene C4-d5 leads to various molecular and cellular effects. It stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle . In an intracrine manner, it elicits nuclear translocation of NADPH oxidase 4, ROS accumulation, and oxidative DNA damage .

Action Environment

The action, efficacy, and stability of Leukotriene C4-d5 can be influenced by various environmental factors. For instance, in cells of non-hematopoietic lineage, endoplasmic reticulum stress and chemotherapy can induce the biosynthesis of Leukotriene C4-d5 . These factors trigger the nuclear translocation of the two Leukotriene C4 receptors, influencing the compound’s action .

properties

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNVDXQDILPJIG-IHTYDPOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leukotriene C4-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.